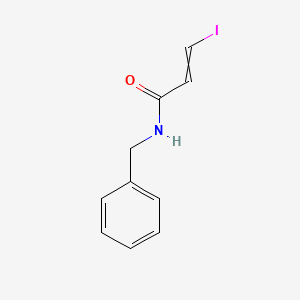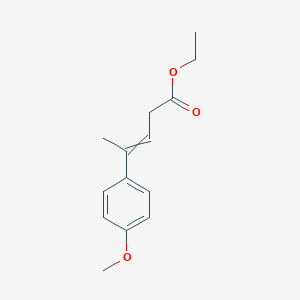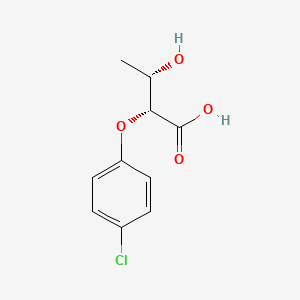![molecular formula C9H12ClNS B12533280 2-{[(4-Chlorophenyl)methyl]amino}ethane-1-thiol CAS No. 672285-47-1](/img/structure/B12533280.png)
2-{[(4-Chlorophenyl)methyl]amino}ethane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-Chlorophenyl)methyl]amino}ethane-1-thiol is an organic compound that features a thiol group, an amine group, and a chlorinated aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Chlorophenyl)methyl]amino}ethane-1-thiol typically involves the reaction of 4-chlorobenzylamine with 2-chloroethanethiol under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol, and requires a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(4-Chlorophenyl)methyl]amino}ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The aromatic ring can undergo reduction reactions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides.
Reduction: Reduced aromatic compounds.
Substitution: Substituted amines or amides.
Aplicaciones Científicas De Investigación
2-{[(4-Chlorophenyl)methyl]amino}ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[(4-Chlorophenyl)methyl]amino}ethane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The aromatic ring and amine group can also participate in various interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(4-Chlorophenyl)methyl]amino}acetonitrile
- 2-{[(4-Chlorophenyl)methyl]amino}benzoic acid
- 2-{[(4-Chlorophenyl)methyl]amino}ethanol
Uniqueness
2-{[(4-Chlorophenyl)methyl]amino}ethane-1-thiol is unique due to the presence of both a thiol and an amine group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications.
Propiedades
Número CAS |
672285-47-1 |
|---|---|
Fórmula molecular |
C9H12ClNS |
Peso molecular |
201.72 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)methylamino]ethanethiol |
InChI |
InChI=1S/C9H12ClNS/c10-9-3-1-8(2-4-9)7-11-5-6-12/h1-4,11-12H,5-7H2 |
Clave InChI |
HOFJVOPPEJDOFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNCCS)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-2-[(R)-(2-Ethoxy-phenoxy)-phenyl-methyl]-morpholine](/img/structure/B12533202.png)


![1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione](/img/structure/B12533227.png)

![4-[4-(2-Phenyl-1H-indol-3-yl)-1,5-dihydro-2H-1,5-benzodiazepin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12533235.png)
![8-Chloro-4-phenyl-6,11-dihydro-5H-pyrimido[4,5-a]carbazol-2-amine](/img/structure/B12533239.png)

![5,5',5''-Phosphanetriyltris[2-(propan-2-yl)-1H-imidazole]](/img/structure/B12533254.png)
![5-[(4-Tert-butylphenyl)methoxy]pyrimidine-2,4-diamine](/img/structure/B12533257.png)
![N-[4-[3-[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B12533264.png)
![4-[(6-Phenylhexanoyl)amino]butanoic acid](/img/structure/B12533265.png)

